molecular formula C8H12ClN3S B2385513 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole CAS No. 877622-87-2

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole

Cat. No.: B2385513
CAS No.: 877622-87-2
M. Wt: 217.72
InChI Key: BTEUUVNPSMHDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is a chemical compound with the molecular formula C8H12ClN3S This compound is of interest due to its unique structure, which combines a thiadiazole ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole typically involves the reaction of 4-methylpiperidine with a chlorinated thiadiazole precursor. One common method includes the following steps:

    Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the thiadiazole ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride.

    Coupling reaction: The final step involves coupling the 4-methylpiperidine with the chlorinated thiadiazole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution products: Depending on the nucleophile, products can include various substituted thiadiazoles.

    Oxidation products: Oxidation can lead to sulfoxides or sulfones.

    Reduction products: Reduction can yield thiadiazolidines or other reduced forms.

Scientific Research Applications

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole has several applications in scientific research:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(4-methylpiperidin-1-yl)aniline: Similar in structure but lacks the thiadiazole ring.

    4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazole: Similar but without the chlorine atom.

Uniqueness

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is unique due to the combination of the thiadiazole ring and the piperidine moiety, along with the presence of a chlorine atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-7(9)10-13-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEUUVNPSMHDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.